5-Fluoro-2-nitrobenzaldehyde

Overview

Description

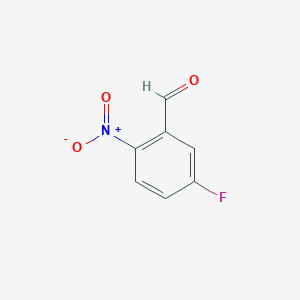

5-Fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is a pale yellow to brown crystalline solid that is used as an intermediate in organic synthesis. This compound is notable for its applications in the pharmaceutical and agrochemical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-nitrobenzaldehyde can be synthesized through various methods. One common method involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. This process is typically carried out in a continuous-flow millireactor, which offers better control over impurities and higher process efficiency compared to traditional batch reactors .

Another method involves the reaction of 4-chloro-3-nitrobenzaldehyde with an alkali metal fluoride in an inert aprotic solvent at temperatures ranging from 50°C to 250°C .

Industrial Production Methods: Industrial production of this compound often employs the continuous-flow synthesis strategy due to its enhanced mass and heat transfer rates, which are crucial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates .

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Reduction: 5-Fluoro-2-aminobenzaldehyde.

Oxidation: 5-Fluoro-2-nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-nitrobenzaldehyde, a chemical compound with the formula C7H4FNO3 and CAS number 395-81-3, has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications in synthetic chemistry, medicinal chemistry, and material science, supported by data tables and case studies.

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It is often employed in the preparation of various derivatives through electrophilic aromatic substitution reactions or nucleophilic additions.

Case Study: Synthesis of Nitro Compounds

Research has demonstrated that this compound can be nitrated further to produce more complex nitro compounds. This process utilizes a mixture of fuming nitric acid and sulfuric acid, leading to a variety of substituted nitrobenzaldehydes which are valuable intermediates in pharmaceutical synthesis .

Photochemical Applications

The compound has been used in photochemical reactions, particularly in the formation of photodirected materials. Its ability to undergo photochemical transformations makes it a candidate for developing advanced materials with specific light-responsive properties .

Catalytic Reactions

Recent studies have highlighted its role in catalytic reactions, such as the synthesis of oxazolines using BF3·Et2O as a catalyst. This method showcases the compound's utility in creating fluorinated heterocycles, which are important in medicinal chemistry .

Antibacterial Agent Development

This compound derivatives have been explored for their potential antibacterial properties. The modification of this compound has led to the development of new classes of antibacterial agents that target bacterial DNA gyrase, an essential enzyme for bacterial replication .

Case Study: Synthesis of Antibacterial Agents

A notable study involved synthesizing a series of this compound derivatives that exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific substitutions on the benzaldehyde moiety enhanced the efficacy of these compounds against resistant strains .

Drug Design

The structural features of this compound allow it to serve as a scaffold for drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it suitable for designing inhibitors targeting various biological pathways.

Development of Functional Materials

The incorporation of this compound into polymer matrices has led to the creation of functional materials with enhanced properties, such as improved thermal stability and chemical resistance.

Data Table: Properties of Functional Materials Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Fluorescence | Yes |

| Solubility | Soluble in organic solvents |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrobenzaldehyde involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. The fluorine atom can influence the reactivity of the aromatic ring, making it a valuable building block in medicinal chemistry .

Comparison with Similar Compounds

- 2-Fluoro-5-nitrobenzaldehyde

- 5-Chloro-2-nitrobenzaldehyde

- 5-Hydroxy-2-nitrobenzaldehyde

Comparison: 5-Fluoro-2-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzaldehyde ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. For instance, the fluorine atom can enhance the electrophilicity of the aldehyde group, facilitating nucleophilic attacks .

Biological Activity

5-Fluoro-2-nitrobenzaldehyde (CAS No. 395-81-3) is an aromatic aldehyde that has garnered attention due to its potential biological activities. This compound, characterized by the molecular formula C7H4FNO3, combines a fluorine atom and a nitro group on a benzaldehyde structure, which may influence its reactivity and biological interactions.

- Molecular Weight : 169.11 g/mol

- Molecular Formula : C7H4FNO3

- IUPAC Name : this compound

- SMILES Notation : [O-]N+C1=CC=C(F)C=C1C=O

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its potential as a pharmaceutical agent. Its structural features suggest it may possess various pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of nitro-substituted compounds. For instance, modifications in the nitro group position and the presence of fluorine atoms have been shown to influence antiviral efficacy. A study involving related compounds demonstrated that certain derivatives exhibited significant antiviral activity against human cytomegalovirus (hCMV), with selectivity indices indicating reduced toxicity in specific cell lines, such as ARPE-19 compared to MRC-5 cells .

| Compound | Cell Type | CC50 (μM) | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound 9 | MRC-5 | 3.69 | - | - |

| Compound 9 | ARPE-19 | 22.41 | - | 39 |

| Compound 17 | ARPE-19 | >50 | 0.22 | >227 |

The above table illustrates findings from studies where compounds similar to this compound were evaluated for their cytotoxicity (CC50) and antiviral potency (IC50). The selectivity index (SI) indicates the safety margin for these compounds.

Anticancer Activity

The anticancer properties of nitroaromatic compounds have been well-documented. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage. The presence of the nitro group is crucial for these activities, as it can participate in redox reactions that lead to cellular damage in cancerous cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress within cells.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in viral replication and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.

Case Studies

- Antiviral Efficacy : A study reported that derivatives of nitrocorroles, which include structural motifs similar to those in this compound, displayed potent antiviral activity against hCMV with reduced cytotoxicity at effective concentrations .

- Cytotoxicity Assessment : In vitro tests showed that increasing the concentration of related compounds led to higher cytotoxicity in MRC-5 cells compared to ARPE-19 cells, indicating a differential response based on cell type .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Fluoro-2-nitrobenzaldehyde, and how do they differ in methodology?

- Answer : Two primary methods are documented:

- Enamine Intermediate Route : Derived from 2-nitrotoluenes, this involves forming an enamine intermediate using (MeO)₂CHNMe₂/DMF, followed by NaIO₄ oxidation. This method is advantageous for its scalability and compatibility with electron-deficient substrates .

- Palladium-Catalyzed Reductive Cyclization : A Schlenk flask reaction with this compound, 2-picoline, and acetic anhydride under nitrogen reflux yields heterocyclic products. This method is noted for its efficiency in tandem coupling reactions (69% yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Answer :

- ¹H NMR : Used to identify aldehyde protons (δ ~10 ppm) and aromatic substituents. For example, derivatives like thiadiazole compounds show characteristic peaks (e.g., δ 9.91 ppm for SH groups) .

- Mass Spectrometry (MS) : EI-MS confirms molecular ion peaks (e.g., m/z 240 [M+1] for a thiadiazole derivative) .

- Elemental Analysis : Validates purity and composition (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in palladium-catalyzed syntheses involving this compound?

- Answer : Key variables include:

- Catalyst Loading : Adjust Pd catalyst concentration to balance reactivity and cost.

- Temperature Control : Reflux conditions (e.g., acetic anhydride at 50°C under reduced pressure) improve product isolation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates .

- Byproduct Analysis : Use TLC or HPLC to monitor unreacted starting materials and optimize reaction time .

Q. How should researchers address contradictory NMR data observed in derivatives of this compound?

- Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .

- Dynamic Exchange Effects : Check for tautomerism or rotational barriers (e.g., hindered rotation in Schiff bases) that may split peaks .

- Cross-Validation : Compare with computational simulations (DFT) or alternative techniques like ¹³C NMR .

Q. What strategies are effective for synthesizing functionalized derivatives (e.g., brominated or chlorinated analogs) of this compound?

- Answer :

- Electrophilic Substitution : Direct bromination/chlorination using NBS or Cl₂ in DMSO/NaHCO₃ .

- Protecting Group Strategies : Use methoxymethyl groups to direct substitution at specific positions, followed by deprotection .

- Table : Example Derivatives and Yields

| Derivative | Method | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-fluoro derivative | NBS bromination | DMSO, NaHCO₃ | ~75%* | |

| Schiff base thiadiazole | Condensation with thiosemicarbazide | 4-Fluorobenzaldehyde | 69% | |

| *Estimated based on analogous procedures. |

Q. Methodological Notes

- Data Contradiction Analysis : When discrepancies arise (e.g., unexpected byproducts), employ GC-MS or IR spectroscopy to identify impurities and refine purification steps (e.g., silica gel chromatography with hexane:AcOEt gradients) .

- Safety & Storage : Store this compound in anhydrous conditions at 0–6°C to prevent aldehyde oxidation or moisture sensitivity .

Properties

IUPAC Name |

5-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFVHUJZPVWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192645 | |

| Record name | 5-Fluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-81-3 | |

| Record name | 5-Fluoro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XLZ3PX3W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.